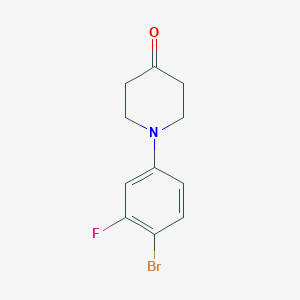

1-(4-Bromo-3-fluorophenyl)-4-piperidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H11BrFNO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |

InChI Key |

JLNXHZZNOJMAHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 1-(4-Bromo-3-fluorophenyl)-4-piperidinone, the most logical disconnection is the C-N bond between the aromatic ring and the piperidinone nitrogen atom. amazonaws.com This bond is typically formed in the forward synthesis via nucleophilic substitution or cross-coupling reactions.

This disconnection strategy simplifies the target molecule into two primary synthons, which are conceptual fragments. These synthons correspond to tangible chemical precursors that serve as the starting materials for the synthesis.

Synthon A: A (4-bromo-3-fluorophenyl)cation or an equivalent electrophilic aromatic species.

Synthon B: A 4-piperidinone anion or an equivalent nucleophilic amine species.

The corresponding real-world precursors for these synthons are identified as the key building blocks for the synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-3-fluoroaniline (B116652) |  |

Provides the substituted phenyl group |

| 4-Piperidone (B1582916) |  |

Forms the core heterocyclic ring |

Optimized Synthetic Routes for this compound

Optimized synthetic routes for N-aryl piperidones often revolve around forming the critical aryl-nitrogen bond. A prominent and highly effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

An optimized route would involve reacting 4-bromo-3-fluoroaniline with a protected form of 4-piperidone, such as 1-Boc-4-piperidone, followed by deprotection. Alternatively, direct coupling with 4-piperidone hydrochloride can be achieved under specific conditions.

Evaluation of Reaction Conditions and Parameter Optimization

The success of the synthesis, particularly a Buchwald-Hartwig coupling, is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can dramatically impact reaction time, yield, and purity. researchgate.net

Table 2: Parameter Optimization for Buchwald-Hartwig Amination

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source affects catalyst activity and stability. |

| Ligand | BINAP, XPhos, SPhos | The ligand stabilizes the palladium center and facilitates the catalytic cycle. Steric and electronic properties are crucial. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. |

| Solvent | Toluene, Dioxane, THF | The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature. |

| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the reaction to completion, though side reactions can occur if the temperature is too high. researchgate.net |

Yield Enhancement and Purity Control Strategies

Maximizing the yield and ensuring the high purity of the final product are critical for an efficient synthesis. Several strategies can be employed during and after the reaction to achieve these goals.

Table 3: Strategies for Yield Enhancement and Purity Control

| Strategy | Description |

|---|---|

| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) prevents the degradation of the catalyst and other sensitive reagents by oxygen. researchgate.net |

| Anhydrous Conditions | The use of dry solvents and reagents is crucial, as water can deactivate the catalyst and participate in unwanted side reactions. |

| Reagent Stoichiometry | Precise control over the molar ratios of reactants, catalyst, and base is essential for optimal conversion and to minimize residual starting materials. |

| Purification | Post-reaction purification is typically necessary. Common methods include column chromatography on silica (B1680970) gel to separate the product from byproducts and unreacted starting materials, or recrystallization to obtain a highly pure crystalline solid. |

Alternative Synthetic Approaches and Efficiency Assessments

While palladium-catalyzed coupling is a robust method, alternative approaches can offer advantages in terms of cost, scalability, or environmental impact. These alternatives often focus on different bond-forming strategies or more convergent synthetic designs.

Exploration of One-Pot Functionalization and Multicomponent Reactions

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. nih.govorganic-chemistry.org This approach significantly improves atom economy and reduces waste. ekb.eg

For the synthesis of a substituted piperidone like the target molecule, an MCR could conceivably combine 4-bromo-3-fluoroaniline, an aldehyde, and a component that provides the remaining atoms of the piperidone ring in a single, convergent step. researchgate.netresearchgate.netyork.ac.uk For instance, a four-component reaction could involve an amine, an aldehyde, a dienophile, and an acyl chloride to rapidly construct the piperidone scaffold. researchgate.net

Table 4: Comparison of Linear Synthesis vs. Multicomponent Reaction (MCR)

| Feature | Linear Synthesis (e.g., Buchwald-Hartwig) | Multicomponent Reaction (MCR) |

|---|---|---|

| Number of Steps | Multiple (e.g., coupling, deprotection) | Typically one pot |

| Intermediate Isolation | Required | Not required |

| Efficiency | Lower atom and step economy | Higher atom and step economy |

| Diversity | Less flexible for rapid analog synthesis | Highly flexible, allows for rapid generation of diverse structures by varying each component. nih.gov |

Stereoselective Synthesis Considerations

The parent compound, this compound, is achiral. However, the introduction of substituents at other positions on the piperidinone ring (e.g., positions 2, 3, 5, or 6) would create stereocenters, necessitating stereoselective synthesis methods to control the spatial arrangement of atoms.

Stereoselective synthesis is crucial in medicinal chemistry, where different stereoisomers can have vastly different biological activities. Key strategies include:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over another.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

For example, an asymmetric conjugate addition could be a key step in building a chiral piperidone ring before the N-arylation step. researchgate.net Cascade reactions involving palladium catalysis have also been shown to proceed with high stereoselectivity in the synthesis of related heterocyclic systems. nih.gov

Table 5: Approaches to Stereoselective Synthesis of Piperidone Derivatives

| Approach | Description | Example Application |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a tetrahydropyridine (B1245486) precursor using a chiral catalyst to set stereocenters. | Creating chiral centers on the piperidine (B6355638) ring prior to N-arylation. |

| Diastereoselective Cyclization | A cyclization reaction that is controlled by a pre-existing stereocenter in the acyclic precursor to form the ring with a specific stereochemistry. | Formation of trans-3,4-disubstituted piperidines from a dihydropyridine (B1217469) precursor. researchgate.net |

| Organocatalysis | Using small, chiral organic molecules as catalysts for reactions like asymmetric Michael additions to build the piperidone ring stereoselectively. | Enantioselective formation of substituted piperidines. |

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound offers numerous advantages over conventional methods, including reduced waste, lower energy consumption, and the use of less hazardous materials. Sustainable synthesis strategies focus on maximizing atom economy, employing catalytic over stoichiometric reagents, utilizing renewable feedstocks, and designing processes that are inherently safer.

One of the primary green approaches applicable to the synthesis of this compound is the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. sciencepublishinggroup.com This rapid and efficient heating can significantly accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. researchgate.net For the synthesis of this compound, a potential microwave-assisted approach would involve the condensation of 4-bromo-3-fluoroaniline with a suitable C4-synthon, such as 1,5-dihalo-3-pentanone or a protected 4-piperidone precursor, in the presence of a suitable base and solvent. The use of a high-boiling, polar, and non-toxic solvent like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions could further enhance the green credentials of this method. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. researchgate.net This process generates localized high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. eurekaselect.com An ultrasound-assisted synthesis of this compound could involve the reaction of 4-bromo-3-fluoroaniline and a piperidone precursor in an aqueous medium or a green solvent at ambient temperature, thereby reducing energy consumption. nih.gov The use of ultrasound can also help in reducing the need for harsh catalysts or reagents. nih.gov

One-Pot Multi-Component Reactions:

One-pot multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are inherently green due to their high atom economy and reduction in the number of synthetic steps and purification processes. semanticscholar.org A plausible one-pot synthesis of this compound could involve the reaction of 4-bromo-3-fluoroaniline, an aldehyde, and a β-ketoester in the presence of a green catalyst, such as a reusable solid acid or base, in an environmentally benign solvent like water or ethanol (B145695). rsc.org

The following table summarizes the potential advantages of these green synthetic methodologies compared to conventional approaches for the synthesis of N-aryl piperidones.

| Methodology | Typical Reaction Time | Energy Consumption | Solvent/Catalyst | Potential Yield | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Heating | Several hours to days | High | Often hazardous organic solvents and stoichiometric reagents | Variable | High (waste generation, use of toxic materials) |

| Microwave-Assisted Synthesis | Minutes to a few hours | Low to moderate | Greener solvents (e.g., PEG, water) or solvent-free, often catalytic | Often higher than conventional | Reduced waste and energy use |

| Ultrasound-Assisted Synthesis | Minutes to a few hours | Low | Aqueous media or green solvents, can be catalyst-free | Generally high | Minimal waste, low energy consumption |

| One-Pot Multi-Component Reaction | Variable, often shorter overall | Variable | Often uses green catalysts and solvents | High atom economy | Significantly reduced waste and process steps |

Detailed Research Findings:

While specific studies on the green synthesis of this compound are not extensively reported, research on the synthesis of structurally similar N-aryl piperidones provides valuable insights. For instance, studies have shown the successful synthesis of various N-aryl piperidones from anilines with electron-withdrawing groups using modified synthetic protocols that can be adapted to greener conditions. acs.org The synthesis of functionalized piperidines via one-pot multi-component condensation of aldehydes, amines, and β-ketoesters in water at room temperature has been demonstrated to be an effective and environmentally friendly method. semanticscholar.org Furthermore, catalyst-free, one-pot, four-component green synthesis of functionalized dihydropyridines under ultrasound irradiation in aqueous ethanol has been reported, showcasing the potential of this technology for the synthesis of related heterocyclic compounds. rsc.org

The development of sustainable synthetic routes to this compound by applying these green chemistry principles holds significant promise for reducing the environmental footprint of pharmaceutical manufacturing while potentially improving efficiency and reducing costs.

Structural Elucidation and Conformational Analysis of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

X-ray Crystallography of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone and its Cocrystals

Crystal Packing and Intermolecular Interactions in the Solid State

No published crystallographic data for this compound could be located. Therefore, an analysis of its crystal packing and specific intermolecular interactions in the solid state is not possible. Such an analysis would typically involve the examination of single-crystal X-ray diffraction data to identify potential hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the supramolecular architecture.

Conformational Analysis and Stereochemical Considerations

Experimental Techniques for Conformational Elucidation (e.g., NMR NOESY, CD spectroscopy if chiral)

A search of the scientific literature did not reveal any studies that have employed experimental techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the solution-state conformation of this compound. NOESY is a powerful NMR technique that provides information about the spatial proximity of atoms, which is crucial for elucidating the preferred conformations of molecules in solution. As the molecule is not chiral, Circular Dichroism (CD) spectroscopy would not be an applicable technique for its conformational analysis.

Computational Conformational Studies

There are no specific computational studies in the available literature that focus on the conformational landscape of this compound. Computational chemistry methods, such as Density Functional Theory (DFT) or molecular mechanics, are often used to predict the stable conformers of a molecule and to estimate the energy differences between them. Without such studies, a theoretical understanding of its conformational preferences remains speculative.

Computational Chemistry and Molecular Modeling of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic properties and reactivity of a molecule. However, no specific studies applying these methods to 1-(4-Bromo-3-fluorophenyl)-4-piperidinone have been identified. Such research would typically involve optimizing the molecule's 3D geometry and then calculating various electronic parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been reported in published literature. A comprehensive FMO analysis would provide insights into the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is crucial for understanding intermolecular interactions. An MEP map for this compound would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atom, with positive potential near the hydrogen atoms. However, specific calculated values and detailed maps from peer-reviewed sources are not available.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions (hyperconjugation) that contribute to its stability. This analysis quantifies the delocalization of electron density between filled and unfilled orbitals. A study of this compound using NBO methods would clarify the nature of its intramolecular bonds and stabilization energies, but no such analysis has been published.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of a molecule over time. This provides insight into its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. There are no available MD simulation studies for this compound that would describe its dynamic behavior, conformational preferences, or interaction stability.

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Theoretical Aspects)

Theoretical Structure-Activity Relationship (SAR) studies use computational methods to correlate variations in the chemical structure of a series of compounds with their biological activity. While SAR studies exist for various piperidinone-containing compounds, a specific theoretical SAR analysis focused on analogues of this compound is not present in the available literature. Such a study would be instrumental in guiding the design of new derivatives with potentially enhanced biological functions.

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This is essential for drug discovery and understanding mechanisms of action. Without a hypothesized or identified biological target for this compound, and in the absence of any published docking studies, it is not possible to report on its potential binding modes, interaction energies, or key binding site residues.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate spectroscopic parameters, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. These computational models are instrumental in assigning specific spectral signals to the corresponding atoms and vibrational modes within the molecule.

The prediction of spectroscopic data typically involves a multi-step computational process. Initially, the three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. Following this geometry optimization, calculations are performed to determine nuclear magnetic resonance (NMR) chemical shifts, the vibrational frequencies of bonds (infrared spectroscopy), and the molecule's behavior upon ionization (mass spectrometry).

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly utilized in conjunction with DFT. This approach calculates the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) spectra are computationally generated by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. These calculated frequencies are often scaled by an empirical factor to better align with experimental data, accounting for approximations in the theoretical model and anharmonicity.

While mass spectrometry (MS) fragmentation is more complex to predict comprehensively, computational methods can estimate the stability of potential fragment ions. This can help in interpreting the fragmentation patterns observed in an experimental mass spectrum by identifying the most likely cleavage points in the molecule.

Below are representative data tables illustrating the types of spectroscopic parameters that can be predicted for this compound using these computational techniques.

Predicted ¹H NMR Spectral Data

The following table outlines the theoretical chemical shifts for the protons in this compound. These values are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2', H-6' (Aromatic) | 7.0 - 7.2 | m | - |

| H-5' (Aromatic) | 7.4 - 7.6 | t | ~8.0 |

| Piperidinone CH₂ (adjacent to N) | 3.6 - 3.8 | t | ~6.0 |

| Piperidinone CH₂ (adjacent to C=O) | 2.6 - 2.8 | t | ~6.0 |

Predicted ¹³C NMR Spectral Data

This table presents the predicted chemical shifts for the carbon atoms of this compound, which are indicative of their respective chemical environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Piperidinone) | 207 - 210 |

| C-F (Aromatic) | 158 - 161 (d, ¹JCF ≈ 245 Hz) |

| C-N (Aromatic) | 140 - 143 |

| CH (Aromatic) | 125 - 128 |

| CH (Aromatic) | 118 - 121 (d, ²JCF ≈ 20 Hz) |

| CH (Aromatic) | 114 - 117 (d, ²JCF ≈ 25 Hz) |

| C-Br (Aromatic) | 110 - 113 (d, ³JCF ≈ 5 Hz) |

| Piperidinone CH₂ (adjacent to N) | 48 - 51 |

| Piperidinone CH₂ (adjacent to C=O) | 40 - 43 |

Predicted Infrared (IR) Spectral Data

The following table lists the predicted vibrational frequencies for the key functional groups present in this compound. These frequencies correspond to the energy absorbed by the bonds to induce vibrations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3050 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2950 |

| C=O (Ketone) | Stretching | 1715 - 1735 |

| C=C (Aromatic) | Stretching | 1580 - 1600 |

| C-F (Aromatic) | Stretching | 1200 - 1250 |

| C-N (Aromatic-Aliphatic) | Stretching | 1300 - 1350 |

| C-Br (Aromatic) | Stretching | 1000 - 1050 |

Chemical Reactivity and Derivatization Strategies for 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Reaction Pathways and Mechanisms Involving the Piperidinone Moiety

The piperidinone moiety offers a rich platform for chemical modification, primarily centered around the reactivity of the carbonyl group. Common transformations include condensation reactions, which are instrumental in the synthesis of complex heterocyclic systems.

One prevalent reaction is the Claisen-Schmidt condensation, where the α-protons to the carbonyl group of the 4-piperidone (B1582916) react with aromatic aldehydes in the presence of an acid or base catalyst. This reaction typically yields 3,5-bis(arylidene)-4-piperidone derivatives nih.govsemanticscholar.org. The mechanism involves the formation of an enolate under basic conditions or an enol under acidic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a conjugated α,β-unsaturated ketone. This process can be repeated on the other side of the carbonyl group to yield the bis(arylidene) product.

Further derivatization of these bis(arylidene) compounds can be achieved. For instance, they can be reacted with aminothiazolyl acetyl chloride to introduce a heterocyclic acetamide side chain nih.gov. Another example involves the synthesis of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes, demonstrating the potential for creating complex molecules with potential antineoplastic properties nih.gov.

The ketone of the piperidinone can also undergo nucleophilic addition reactions, such as the formation of oximes and other imine derivatives, which can serve as intermediates for further functionalization nih.gov. Reductive amination is another key transformation, allowing for the introduction of a variety of substituents at the 4-position of the piperidine (B6355638) ring.

Functionalization at the Bromine and Fluorine Substituents

The bromo and fluoro substituents on the phenyl ring provide orthogonal handles for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 1-(4-bromo-3-fluorophenyl)-4-piperidinone is an excellent substrate for these transformations researchgate.netresearchgate.net.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base organic-chemistry.orglibretexts.orgarkat-usa.org. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst organic-chemistry.orglibretexts.org. This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules ugr.esikm.org.my.

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) and a base | Forms C-C bonds; tolerant of many functional groups. |

| Stille | Organotin compounds | Pd catalyst (e.g., Pd(PPh3)4) | Forms C-C bonds; mild reaction conditions. |

| Buchwald-Hartwig | Amines | Pd catalyst and a phosphine ligand | Forms C-N bonds; broad substrate scope. |

The Stille coupling reaction utilizes organotin reagents as the coupling partners organic-chemistry.org. Similar to the Suzuki coupling, the mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. The Stille reaction is known for its mild reaction conditions and the stability of the organotin reagents organic-chemistry.org.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing for the coupling of a wide variety of amines with aryl bromides wikipedia.orgnih.govacsgcipr.org. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the desired aryl amine libretexts.org.

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA r) pressbooks.pubbyjus.comchemistrysteps.com. This reaction is facilitated by the presence of the electron-withdrawing piperidinone moiety, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction pressbooks.pubchemistrysteps.commasterorganicchemistry.com.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring at the carbon bearing the fluorine atom, forming a resonance-stabilized carbanion pressbooks.pubchemistrysteps.com. The negative charge is delocalized onto the ortho and para positions relative to the site of attack. The subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the substituted product pressbooks.pub. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring pressbooks.pubbyjus.com. In the case of this compound, the piperidinone group, being an electron-withdrawing group, activates the ring for nucleophilic attack.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The chemical reactivity of this compound allows for the synthesis and characterization of a wide range of novel derivatives and analogues.

Structural diversification can be achieved by systematically applying the reactions described above. A common strategy is to use the piperidinone moiety as a scaffold and introduce diversity at the 3, 4, and 5 positions of the piperidine ring, as well as at the bromine and fluorine positions on the phenyl ring.

For example, a library of compounds can be generated by first performing a Suzuki coupling at the bromine position with a variety of boronic acids. The resulting biaryl compounds can then be subjected to various reactions at the piperidinone carbonyl, such as reductive amination with a diverse set of amines. This combinatorial approach can rapidly generate a large number of structurally diverse molecules.

Another strategy involves the sequential functionalization of the bromo and fluoro substituents. For instance, a Buchwald-Hartwig amination could be performed at the bromine position, followed by a nucleophilic aromatic substitution at the fluorine position with a different nucleophile. This allows for the introduction of two different substituents onto the phenyl ring.

The principles of combinatorial chemistry and parallel synthesis can be effectively applied to generate libraries of this compound analogues nih.gov. Solid-phase synthesis can be employed, where the piperidinone scaffold is attached to a solid support, and reagents are added in a stepwise manner to build up the desired molecules. This approach simplifies the purification process, as excess reagents and byproducts can be washed away.

Solution-phase parallel synthesis is another powerful technique for generating libraries of analogues. In this method, reactions are carried out in an array of reaction vessels, allowing for the simultaneous synthesis of multiple compounds. This approach is well-suited for the derivatization of the this compound core through the various cross-coupling and substitution reactions discussed. The resulting libraries of compounds can then be screened for their biological activity or material properties, facilitating the discovery of new lead compounds.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers multiple avenues for structural modification, primarily centered around two key reactive sites: the 4-bromo-3-fluorophenyl moiety and the 4-piperidinone core. The regioselectivity and stereoselectivity of these derivatization reactions are crucial for the synthesis of specific isomers and are influenced by the interplay of electronic and steric factors within the molecule.

Regioselectivity in the Derivatization of the Aromatic Ring

The 4-bromo-3-fluorophenyl group is amenable to various substitution reactions, with the position of the bromine atom being the most common site for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at this position. The regioselectivity of these reactions is well-defined, with the coupling occurring specifically at the carbon bearing the bromine atom, a more reactive leaving group compared to fluorine under these conditions.

The electronic nature of the 4-bromo-3-fluorophenyl ring, influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the nitrogen of the piperidinone ring, dictates its reactivity towards nucleophilic aromatic substitution (SNAr). While less common than cross-coupling, SNAr reactions could potentially occur, with the regioselectivity being governed by the ability of the substituents to stabilize the intermediate Meisenheimer complex.

Stereoselectivity in the Derivatization of the Piperidinone Core

The 4-piperidinone core presents several opportunities for stereoselective derivatization, most notably at the C4-carbonyl group and the adjacent α- and β-positions.

Reduction of the C4-Carbonyl Group: The reduction of the ketone at the C4 position to a hydroxyl group introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. Bulky reducing agents, for instance, will preferentially attack from the less sterically hindered face of the carbonyl group, which is influenced by the conformation of the piperidine ring and the orientation of the N-aryl substituent. The N-(4-bromo-3-fluorophenyl) group, being a relatively bulky substituent, can exert a significant directing effect on the approaching nucleophile, thereby influencing the diastereomeric ratio of the resulting 4-hydroxypiperidine derivatives. For example, the stereoselective synthesis of various substituted piperidin-4-ols has been achieved through carefully controlled reduction processes nih.govgla.ac.uk.

Functionalization at the α- and β-Positions: Derivatization at the carbons alpha and beta to the carbonyl group can be achieved through the formation of enolates or enamines. The regioselectivity of these reactions (α- versus β-functionalization) can be controlled by the choice of reagents and reaction conditions. Subsequent reactions of these intermediates with electrophiles can also proceed with a degree of stereoselectivity. The existing stereochemistry of the piperidine ring and the nature of the N-aryl substituent can create a chiral environment that influences the facial selectivity of the electrophilic attack. Rhodium-catalyzed C-H functionalization studies on N-substituted piperidines have demonstrated that the protecting group on the nitrogen atom can direct the site of functionalization nih.gov.

Biological Activity and Mechanism of Action Studies in Vitro and Preclinical Animal Models of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Target Identification and Validation Methodologies

There is no specific information in the reviewed literature detailing target identification and validation for 1-(4-bromo-3-fluorophenyl)-4-piperidinone. Methodologies such as receptor binding assays and enzyme inhibition or activation profiling are standard in early-stage drug discovery to elucidate the molecular targets of a compound. However, no such data has been published for this specific molecule.

Receptor Binding Assays

No studies reporting the results of receptor binding assays for this compound were identified. These assays are crucial for determining the affinity of a compound for specific receptors, which can provide insights into its potential pharmacological effects.

Enzyme Inhibition/Activation Profiling

Similarly, there is a lack of published data on the effects of this compound on enzyme activity. Such profiling is essential to understand if the compound acts as an inhibitor or activator of specific enzymes, which could be central to its mechanism of action.

Cell-Based Assays for Mechanistic Investigations

Detailed mechanistic investigations using cell-based assays for this compound have not been reported in the available scientific literature. These assays are fundamental in understanding how a compound affects cellular functions.

Cellular Uptake and Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available. These studies are necessary to determine if the compound can enter cells and where it accumulates, which is critical for its biological activity.

Effects on Specific Signaling Pathways

There are no published findings on the effects of this compound on specific intracellular signaling pathways. Investigating these effects is key to unraveling the molecular mechanisms underlying a compound's cellular impact.

In Vivo Exploratory Pharmacological Studies in Animal Models

There are no publicly available records of in vivo studies conducted on this compound. Research in this area would typically involve the administration of the compound to animal models to assess its efficacy, target engagement, and potential therapeutic effects in various disease states.

Without in vivo studies, there is no information regarding the compound's ability to engage with its putative biological target in a living organism or to modulate specific signaling pathways. Such investigations are critical for understanding how a compound exerts its effects and for validating its mechanism of action.

The identification and validation of biomarkers, which are measurable indicators of a biological state or condition, are essential components of drug development. No studies have been published that explore potential biomarkers associated with the biological activity of this compound.

Structure-Activity Relationships (SAR) Based on Biological Data (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs allow researchers to identify key structural motifs responsible for its pharmacological effects.

Pharmacokinetic and Metabolic Fate Studies in Vitro and Preclinical Animal Models of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

In Vitro ADME Profiling

In the early stages of drug development, a series of in vitro assays are performed to predict the pharmacokinetic behavior of a compound in humans.

Metabolic Stability (e.g., Microsomal, Hepatocyte Assays)Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. Compounds with high metabolic stability are generally preferred as they are likely to have a longer half-life in the body.

A hypothetical data table for metabolic stability is presented below to illustrate how such data would be reported.

| Test System | Compound Concentration (µM) | Incubation Time (min) | Percent Remaining (%) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

| Human Liver Microsomes | 1 | 0, 15, 30, 45, 60 | Data not available | Data not available | Data not available |

| Rat Liver Microsomes | 1 | 0, 15, 30, 45, 60 | Data not available | Data not available | Data not available |

| Human Hepatocytes | 1 | 0, 30, 60, 120 | Data not available | Data not available | Data not available |

| Rat Hepatocytes | 1 | 0, 30, 60, 120 | Data not available | Data not available | Data not available |

Plasma Protein BindingThe extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. This is typically determined by equilibrium dialysis or ultrafiltration.

A representative data table for plasma protein binding is shown below.

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Permeability Assays (e.g., Caco-2, PAMPA)Permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell monolayer assay is a widely used in vitro model of the human intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that provides a high-throughput method for assessing passive diffusion.

A sample data table for permeability assays is provided below.

| Assay Type | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available | Data not available |

| Caco-2 | Basolateral to Apical (B→A) | Data not available | ||

| PAMPA | Not Applicable | Data not available | Not Applicable | Data not available |

Metabolite Identification and Characterization Studies in Biological Matrices

These studies aim to identify the major metabolites of a compound formed in various biological systems, such as liver microsomes, hepatocytes, and plasma from preclinical species and humans. Understanding the metabolic pathways is essential for assessing potential safety risks associated with metabolites.

Enzyme Induction/Inhibition Studies (e.g., Cytochrome P450 Enzymes)

These in vitro studies evaluate the potential of a compound to inhibit or induce the activity of major cytochrome P450 (CYP) enzymes. Inhibition or induction of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another.

A hypothetical data table for CYP450 inhibition is shown below.

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Exploratory Pharmacokinetic Studies in Animal Models (e.g., systemic exposure, tissue distribution)

Following in vitro characterization, exploratory pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand the in vivo behavior of the compound. These studies provide crucial information on systemic exposure (AUC, Cmax), clearance, volume of distribution, and half-life after administration. Tissue distribution studies may also be performed to determine the extent to which the compound distributes into various organs and tissues.

A sample data table summarizing key pharmacokinetic parameters is presented below.

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Analytical Method Development for Research Applications of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating 1-(4-Bromo-3-fluorophenyl)-4-piperidinone from starting materials, byproducts, and degradation products, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for assessing the purity and quantifying this compound in research samples. A well-developed HPLC method can provide high resolution, sensitivity, and reproducibility. nih.govnih.gov

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The presence of the aromatic ring in the target compound allows for sensitive detection using an ultraviolet (UV) detector. nih.govresearchgate.net Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and ionization for potential MS coupling. |

| Gradient | 30% B to 90% B over 15 minutes | Ensures elution of the compound and separation from more or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. nih.gov |

| Detection | UV at 254 nm | The substituted aromatic ring is expected to have strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. For this compound, GC analysis is suitable for assessing its thermal stability and identifying low molecular weight byproducts from its synthesis.

The compound would be introduced into a heated injection port, vaporized, and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up, eluting compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides structural information for impurity identification. nih.gov In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte. epa.gov

Table 2: Proposed Gas Chromatography Parameters for this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates compounds over a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification of unknown impurities; FID offers robust quantification. epa.gov |

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a high-speed, efficient separation technique that uses supercritical carbon dioxide as the main component of the mobile phase. chromatographyonline.com While primarily known for chiral separations, SFC is also increasingly used for achiral analysis and purification due to its unique selectivity, speed, and reduced organic solvent consumption compared to HPLC. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comnih.gov

The parent compound, this compound, is achiral and therefore does not require chiral separation. However, if research applications involve synthetic derivatives or metabolites where the ketone at the 4-position is reduced to a hydroxyl group, a chiral center would be created. In such cases, SFC using a chiral stationary phase (CSP) would be the method of choice to separate the resulting enantiomers and determine the enantiomeric excess. Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov For achiral analysis, SFC can offer orthogonal selectivity to RP-HPLC, which is valuable for comprehensive impurity profiling. americanpharmaceuticalreview.com

Mass Spectrometry Applications in Research Analysis

Mass spectrometry (MS) is a critical tool for the structural elucidation and sensitive quantification of this compound, especially when coupled with a chromatographic inlet. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Profiling in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantifying analytes at very low concentrations in complex biological or environmental matrices. acs.org This is particularly relevant for preclinical research involving this compound, such as in pharmacokinetic or metabolism studies.

Using a triple quadrupole mass spectrometer, the method operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the protonated molecular ion ([M+H]⁺) of the target compound, which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion. This specific transition from precursor to product ion is highly selective for the analyte, minimizing interference from matrix components. researchgate.net The distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature for identifying the compound and its metabolites in mass spectra. nih.gov

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar compounds; the basic nitrogen atom promotes protonation. |

| Precursor Ion ([M+H]⁺) | m/z 272.0 / 274.0 | Corresponds to the protonated molecule, showing the characteristic bromine isotope pattern. |

| Product Ions | To be determined empirically | Fragments could arise from cleavage of the piperidinone ring or the bond to the phenyl ring. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| LC System | UHPLC | Provides rapid separation and sharp peaks, enhancing MS sensitivity. acs.org |

Spectrophotometric Methods for Quantitative Analysis in Research Laboratories

For rapid quantification of this compound in pure samples or simple solutions, UV-Visible spectrophotometry is a straightforward and cost-effective technique. hunterlab.com The method relies on the principle that the concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).

The substituted phenyl ring in the compound is a chromophore that absorbs UV radiation. nveo.org To develop a method, a full UV spectrum scan (e.g., from 200-400 nm) is performed to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. While simple and rapid, this method lacks the specificity of chromatographic techniques and is susceptible to interference from any other components in the sample that absorb at the same wavelength. ijset.in

Future Research Directions and Emerging Applications of 1 4 Bromo 3 Fluorophenyl 4 Piperidinone

Exploration of Novel Reactivity and Chemical Transformations

The reactivity of the 1-(4-bromo-3-fluorophenyl)-4-piperidinone scaffold presents a rich area for synthetic exploration. The carbonyl group of the piperidinone ring and the bromo- and fluoro-substituted phenyl ring are key sites for chemical modification.

Future research could focus on:

Transformations of the Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce new amine substituents, and Wittig-type reactions to form exocyclic double bonds. These transformations would yield a diverse library of derivatives with potentially novel biological activities.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgnih.gov This would allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, significantly expanding the chemical space around the core scaffold.

Nucleophilic Aromatic Substitution: The fluorine atom can potentially activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

A summary of potential chemical transformations is presented in Table 1.

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Class |

| Carbonyl Group | Reduction | Sodium borohydride, Lithium aluminum hydride | 1-(4-Bromo-3-fluorophenyl)piperidin-4-ol derivatives |

| Carbonyl Group | Reductive Amination | Amines, Sodium triacetoxyborohydride | 4-Amino-1-(4-bromo-3-fluorophenyl)piperidine derivatives |

| Bromine Atom | Suzuki Coupling | Arylboronic acids, Palladium catalyst | 1-(4'-Aryl-3-fluorobiphenyl-4-yl)-4-piperidinone derivatives |

| Bromine Atom | Heck Coupling | Alkenes, Palladium catalyst | 1-(4-Alkenyl-3-fluorophenyl)-4-piperidinone derivatives |

Development of Advanced Biological Probes and Tools

The N-aryl-4-piperidone scaffold is a common feature in biologically active molecules, particularly those targeting the central nervous system. acs.org The unique substitution pattern of this compound makes it an attractive candidate for the development of biological probes.

Future research in this area could involve:

Fluorescent Labeling: The introduction of a fluorescent tag, either through derivatization of the piperidinone ring or via coupling to the phenyl ring, could yield fluorescent probes for imaging biological processes. For example, incorporating a fluorophore could allow for the visualization of the molecule's localization within cells or tissues. nih.govmdpi.com

Radiolabeling: The bromine atom could be replaced with a radioactive isotope, such as 76Br or 77Br, to create radiolabeled probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such probes could be valuable for studying the distribution and target engagement of drugs based on this scaffold.

Affinity-Based Probes: The scaffold could be modified to incorporate a photoreactive group or a biotin (B1667282) tag to create affinity-based probes for identifying and isolating the biological targets of these molecules.

Integration into Complex Chemical Systems or Materials

The structural characteristics of this compound also suggest its potential utility in the development of novel materials.

Supramolecular Chemistry: The piperidinone ring can participate in hydrogen bonding, and the aromatic ring can engage in π-stacking interactions. These non-covalent interactions could be exploited to construct well-defined supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks. nih.gov

Polymer Science: The bifunctional nature of the molecule (a reactive carbonyl group and a modifiable aromatic ring) makes it a potential monomer for the synthesis of novel polymers. For instance, polymerization through the aromatic ring via cross-coupling reactions could lead to the formation of conjugated polymers with interesting electronic and optical properties. rsc.org

Opportunities for Further Elucidation of Mechanistic Biological Interactions

Given that many N-aryl-4-piperidone derivatives exhibit biological activity, a key area of future research will be to understand the mechanistic basis of these interactions. The specific bromo- and fluoro-substituents on the phenyl ring of this compound are likely to play a crucial role in its biological profile.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the scaffold affect its biological activity can provide insights into the key structural features required for target binding. This would involve synthesizing a library of analogs with variations in the substituents on the phenyl ring and the piperidinone core and evaluating their biological effects.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its derivatives with potential biological targets. This can help to rationalize observed SAR data and guide the design of more potent and selective compounds.

Target Identification and Validation: For derivatives that show promising biological activity, identifying the specific protein or enzyme they interact with will be a critical step. This can be achieved using a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-3-fluorophenyl)-4-piperidinone, and how are key intermediates validated?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the 4-bromo-3-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, bromine/fluorine substitution on a phenyl ring can be achieved using Pd-catalyzed cross-coupling reactions .

- Step 2 : Formation of the piperidinone ring through cyclization or condensation. A related method involves reacting 4-piperidinone derivatives with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Validation : Intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify molecular weight). X-ray crystallography (via SHELX refinement) is used for unambiguous structural confirmation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, especially to resolve torsional angles and hydrogen bonding networks. For example, ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .

- NMR spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns, while 2D COSY/NOESY helps assign spatial proximity of protons on the piperidinone ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ for C₁₁H₁₀BrFNO).

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may promote side reactions. Trial with mixed solvents (e.g., THF/H₂O) can improve regioselectivity .

- Catalyst screening : Pd(PPh₃)₄ for coupling reactions reduces halogen displacement side products compared to Pd(OAc)₂ .

- Byproduct analysis : Use HPLC-DAD to monitor reaction progress. For example, brominated byproducts (e.g., di-substituted isomers) can be identified via retention time shifts .

Q. How should structural contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

- Twinned data refinement : SHELXL’s TWIN/BASF commands can model twin domains in crystals, which are common in piperidinone derivatives due to conformational flexibility .

- Disorder modeling : For flexible substituents (e.g., the 4-bromo-3-fluorophenyl group), split positions with occupancy refinement (PART command in SHELX) improve R-factor accuracy .

- Validation tools : The RIGU parameter in PLATON checks for unreasonable bond lengths/angles, while ADDSYM identifies missed symmetry elements .

Q. What strategies are employed to study the pharmacological activity of this compound, particularly its interaction with biological targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like dopamine D₂ or serotonin 5-HT₂A, based on structural analogs such as butyrophenone antipsychotics .

- In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., ³H-spiperone) quantify receptor affinity. IC₅₀ values are normalized against control compounds .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis identifies major metabolites, focusing on piperidinone ring oxidation .

Q. How can stereochemical outcomes be controlled during piperidinone functionalization?

- Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation steps .

- Stereoselective reduction : NaBH₄ with chiral ligands (e.g., (S)-Proline) for ketone-to-alcohol conversion, critical for generating enantiopure intermediates .

- Dynamic NMR : Variable-temperature ¹H NMR monitors atropisomerism in the 4-bromo-3-fluorophenyl group, guiding solvent/temperature optimization .

Q. What computational methods are used to predict the compound’s physicochemical properties?

- DFT calculations : Gaussian 09 optimizes geometry and calculates dipole moments, polarizability, and HOMO/LUMO energies to predict reactivity .

- LogP determination : Use of Molinspiration or ACD/Labs software to estimate partition coefficients, validated via shake-flask experiments .

- pKa prediction : SPARC online tool models ionization states, critical for understanding solubility and bioavailability .

Q. How are stability and degradation profiles assessed under varying storage conditions?

- Forced degradation studies : Exposure to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) with HPLC monitoring. The 4-piperidinone ring is prone to hydrolysis, requiring lyophilization for long-term storage .

- Kinetic modeling : Arrhenius plots predict shelf life at 25°C based on degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.